5-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride
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Overview
Description
5-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a methyl group, and a thiol group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-4-thiol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the aminomethyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)thiazole dihydrochloride
- 2-(aminomethyl)benzimidazole dihydrochloride
- 4-(aminomethyl)pyridine dihydrochloride
Uniqueness
5-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride is unique due to the presence of both an aminomethyl group and a thiol group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C5H11Cl2N3S |
---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
5-(aminomethyl)-1-methylpyrazole-4-thiol;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-8-4(2-6)5(9)3-7-8;;/h3,9H,2,6H2,1H3;2*1H |
InChI Key |
GQBJMYOVLIGHNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)S)CN.Cl.Cl |
Origin of Product |
United States |
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